Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate
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Overview
Description
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C12H8Cl2INO2 and a molecular weight of 396.01 g/mol . This compound is characterized by the presence of chlorine, iodine, and ethyl ester functional groups attached to a quinoline ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a quinoline derivative followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure consistent quality of the final product .
Chemical Reactions Analysis
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s halogen atoms and quinoline ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate can be compared to other halogenated quinoline derivatives, such as:
Ethyl 4,6-dichloroquinoline-3-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
Ethyl 4,6-dibromoquinoline-3-carboxylate: Contains bromine instead of iodine, potentially altering its chemical and biological properties.
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate: Has one chlorine and one iodine atom, which may affect its reactivity compared to the dichloro-iodo derivative.
Properties
IUPAC Name |
ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2INO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBJYPRUPEUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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